molecular formula C15H17N3O2S B2696506 (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034578-20-4

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2696506
CAS RN: 2034578-20-4
M. Wt: 303.38
InChI Key: VMJVFVYHBMBCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed, the conditions required for the reaction, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. Techniques used might include spectroscopy, chromatography, and thermal analysis .

Scientific Research Applications

  • Complex Formation and Acid-Base Properties : 4,6-Dimethyl-2-(1H)-pyrimidinone, a related compound, has been studied for its complex formation with dysprosium(III) tris(acetylacetonate) and its acid-base properties. This research is significant in understanding the coordination chemistry of such compounds (Pod''yachev et al., 1994).

  • Optical and Electronic Properties : Studies on thiopyrimidine derivatives have highlighted their applications in medicine and nonlinear optics (NLO), due to the pyrimidine ring's widespread presence in nature, including in DNA and RNA (Hussain et al., 2020).

  • Antimicrobial Activities : The synthesis and characterization of organotin(IV) complexes derived from pyrimidinone have shown potential as antimicrobial agents with significant activity against various bacterial and fungal strains (Singh et al., 2016).

  • Synthesis of Novel Compounds : Research has been conducted on synthesizing various pyrimidinone derivatives and examining their structures and potential applications. This includes studies on dimethyl sulfomycinamate and its synthesis via Bohlmann-Rahtz heteroannulation reactions (Bagley et al., 2005).

  • Antitubercular and Antioxidant Activities : Pyrimidine-azitidinone analogues have been synthesized and tested for their antimicrobial and antitubercular activities, showcasing the potential of such compounds in medical applications (Chandrashekaraiah et al., 2014).

  • Solubility and Formulation Studies : Research into developing suitable formulations for compounds like (R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone has been conducted to improve solubility and bioavailability (Burton et al., 2012).

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how it interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or interacting with DNA .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-7-11(2)17-15(16-10)20-13-3-5-18(8-13)14(19)12-4-6-21-9-12/h4,6-7,9,13H,3,5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJVFVYHBMBCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

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